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molecular formula C9H7ClN2 B2738491 1-(4-chlorophenyl)-1H-pyrazole CAS No. 25419-86-7

1-(4-chlorophenyl)-1H-pyrazole

Cat. No. B2738491
M. Wt: 178.62
InChI Key: CLGKHQCZJWOXGO-UHFFFAOYSA-N
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Patent
US08466284B2

Procedure details

1-(4-Chlorophenyl)-1H-pyrazole was prepared from 1-bromo-4-chlorobenzene and pyrazole according to the procedure of Cristau et al., Eur. J. Org. Chem. 2004, 4, 695-709.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1.[NH:9]1[CH:13]=[CH:12][CH:11]=[N:10]1>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([N:9]2[CH:13]=[CH:12][CH:11]=[N:10]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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